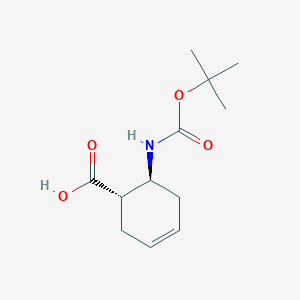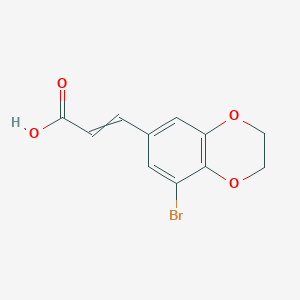
3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid is a chemical compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a bromine atom and a propenoic acid group attached to a benzodioxin ring. Benzodioxins are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.
准备方法
The synthesis of 3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxin.
Bromination: The benzodioxin ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Propenoic Acid Addition: The brominated benzodioxin is then reacted with propenoic acid or its derivatives under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to increase yield and purity.
化学反应分析
3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Addition: The propenoic acid group can undergo addition reactions with nucleophiles or electrophiles to form various derivatives.
科学研究应用
3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the propenoic acid group play crucial roles in its biological activity. The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function. Further studies are needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid can be compared with other similar compounds, such as:
- 3-(7-Bromo-2,3-dihydro-1,4-benzodioxin-5-yl)-1-(4-methoxyphenyl)-2-propen-1-one
- 1-(5-Bromo-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one
- 3-(5-Bromo-2-methoxyphenyl)-1-cyclopropyl-2-propen-1-one
These compounds share structural similarities but differ in their functional groups and biological activities
属性
IUPAC Name |
3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJWZSYFHWNTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




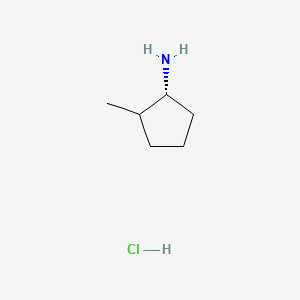

![N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B11822098.png)
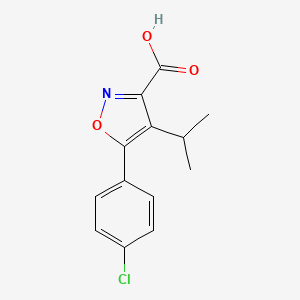
![2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11822105.png)
![N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine](/img/structure/B11822106.png)
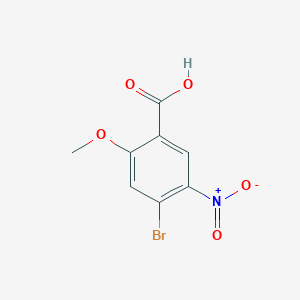

![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B11822133.png)
